(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol
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Overview
Description
(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol is a chemical compound with the molecular formula C13H16N2O. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are scalable and exhibit good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and amines .
Scientific Research Applications
(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)(phenyl)methanol
- (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol
- (1-benzyl-2-methyl-1H-imidazol-5-yl)methanol
Uniqueness
(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups on the imidazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-12-14-9-11(15(12)2)13(16)10-7-5-4-6-8-10/h4-9,13,16H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZJDTSAQSFZKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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